N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including furan, thiazole, and tetrazole rings
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common feature in many biologically active molecules . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities .
Mode of action
For example, some thiazole derivatives exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives can influence a variety of biochemical pathways depending on their specific structures and targets .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, thiazole derivatives can have a variety of effects, including antimicrobial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as 2-furylamine.
Tetrazole Formation: The tetrazole ring is often formed by the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst.
Final Coupling: The final step involves coupling the thiazole and tetrazole intermediates with a phenyl group through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiazole rings can undergo oxidation reactions, often leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets, making it a versatile scaffold for drug design.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its complex structure allows for fine-tuning of these properties through chemical modifications.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(thiophen-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
- N-(4-(pyridin-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
- N-(4-(benzothiazol-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
Uniqueness
Compared to these similar compounds, N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O2S/c22-14(13-18-20-21(19-13)10-5-2-1-3-6-10)17-15-16-11(9-24-15)12-7-4-8-23-12/h1-9H,(H,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCINVZZOJUVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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